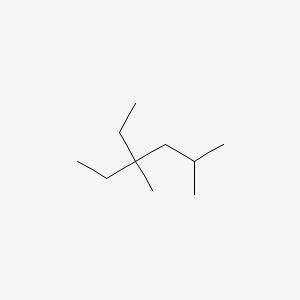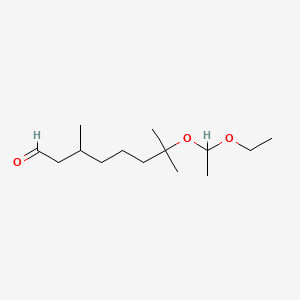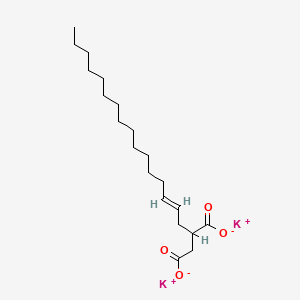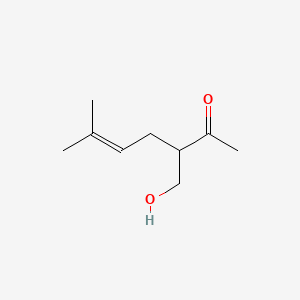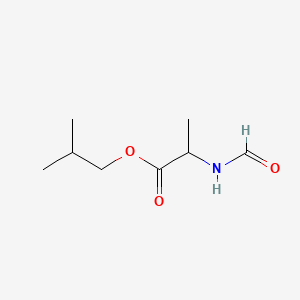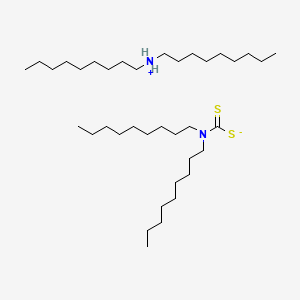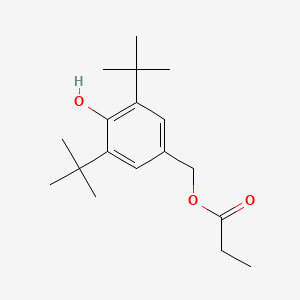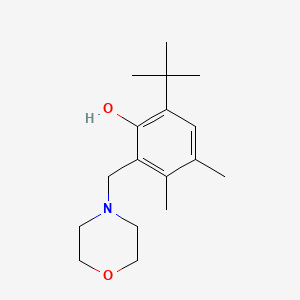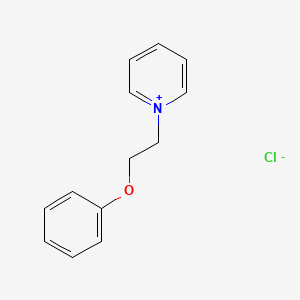
1-(2-Phenoxyethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C13H14ClNO. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)pyridinium chloride typically involves the quaternization of pyridine with 2-phenoxyethyl chloride. This reaction is usually carried out in the presence of a suitable solvent, such as acetone, and under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(2-Phenoxyethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and other nucleophiles.
Scientific Research Applications
1-(2-Phenoxyethyl)pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: It is explored for potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of ionic liquids and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)pyridinium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)pyridinium chloride can be compared with other pyridinium salts, such as:
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
- 4-(dimethylamino)-1-(2-phenoxyethyl)pyridinium bromide
- 4-(dimethylamino)-1-(3-phenoxypropyl)pyridinium bromide These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The unique phenoxyethyl group in this compound contributes to its distinct chemical behavior and applications .
Properties
CAS No. |
49659-06-5 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1 |
InChI Key |
LNKRMNBJDIZACC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


